molecular formula C11H18BrNO4 B2874184 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate CAS No. 1932385-86-8

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate

Cat. No.: B2874184
CAS No.: 1932385-86-8
M. Wt: 308.172
InChI Key: TXQUSDPQTQXELO-SFYZADRCSA-N
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Description

This compound belongs to the pyrrolidine dicarboxylate family, characterized by a five-membered nitrogenous ring with tert-butyl and methyl ester groups at positions 1 and 2, respectively. The (2S,4R) stereochemistry and bromine substituent at the 4-position are critical for its reactivity and applications. Bromine’s role as a leaving group makes this compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUSDPQTQXELO-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932385-86-8
Record name 1-tert-butyl 2-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
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Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a pyrrolidine ring with a bromine atom at the 4-position, tert-butyl and methyl ester groups at the 1- and 2-positions, and defined (2S,4R) stereochemistry. Key challenges include:

  • Stereoselective bromination at the 4-position without racemization.
  • Simultaneous protection of the pyrrolidine nitrogen and carboxylic acid moieties.
  • Compatibility of reaction conditions with acid- or base-sensitive functional groups.

Retrosynthetic Analysis and Route Selection

Two primary retrosynthetic approaches dominate the literature:

Pyrrolidine Ring Construction with Pre-Installed Bromine

This strategy involves synthesizing the brominated pyrrolidine core before introducing ester groups.

Starting Material: 4-Hydroxypyrrolidine Derivatives

A common precursor is (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, which undergoes bromination via Appel reaction (using CBr₄ and PPh₃) or Mitsunobu conditions (with N-bromosuccinimide and diethyl azodicarboxylate) to replace the hydroxyl group with bromine. Yields range from 70–85%, with retention of stereochemistry confirmed by X-ray crystallography.

Reaction Conditions:

Step Reagents/Conditions Yield Stereochemical Outcome
Bromination of 4-OH CBr₄, PPh₃, CH₂Cl₂, 0°C → rt 82% Retention of (2S,4R)
Bromination of 4-OH NBS, DEAD, PPh₃, THF, -15°C 78% Retention of (2S,4R)
Direct Bromination of Pyrrolidine

An alternative route utilizes 3-bromopyrrolidine, where the bromine is introduced via electrophilic aromatic substitution or radical bromination . However, this method struggles with positional selectivity and often requires chiral resolution.

Late-Stage Bromination of Protected Pyrrolidine

This approach prioritizes early installation of the tert-butyl and methyl esters, followed by bromination.

tert-Butyl Protection via Boc Anhydride

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N). Subsequent esterification of the carboxylic acid with methyl chloride or diazomethane yields the diester intermediate.

Example Protocol:

  • Dissolve (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylic acid in THF.
  • Add Boc₂O (1.1 eq) and Et₃N (2 eq) at 0°C.
  • Stir for 12 h at rt, then quench with H₂O.
  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.
  • Treat the residue with MeCl (2 eq) and DIPEA in DMF at 0°C.

Yield: 89% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Bromination of the Protected Intermediate

Bromination is achieved using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄) or PPh₃/CBr₄ in dichloromethane. The choice of conditions depends on the stability of the ester groups:

Bromination Method Conditions Yield Selectivity
NBS, AIBN, CCl₄ Reflux, 6 h 68% 4-Br: 95%
PPh₃, CBr₄, CH₂Cl₂ 0°C → rt, 3 h 75% 4-Br: 98%

Industrial-Scale Production Considerations

Patents highlight methods optimized for large-scale synthesis:

Continuous Flow Bromination

A 2024 patent describes a continuous flow system where the protected pyrrolidine intermediate reacts with CBr₄ in a microreactor (residence time: 10 min, 50°C). This method reduces side products (e.g., dibromination) and improves yield to 92%.

Crystallization-Driven Purification

Industrial protocols favor crystallization over chromatography. The brominated product is purified by dissolving in warm heptane and cooling to -20°C, achieving >99% purity.

Stereochemical Control and Analytical Validation

The (2S,4R) configuration is preserved using:

  • Chiral auxiliaries : (R)-BINOL-derived catalysts in esterification steps.
  • Low-temperature bromination : Prevents epimerization at the 2-position.

Analytical Data:

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, tR = 12.7 min (single peak).
  • X-ray diffraction : Orthorhombic space group P212121, confirming absolute configuration.

Comparative Evaluation of Synthetic Routes

Parameter Ring Construction Route Late-Stage Bromination
Total Steps 4 5
Overall Yield 62% 58%
Stereopurity 98% ee 99% ee
Scalability Moderate High

Chemical Reactions Analysis

This compound can undergo various chemical transformations:

  • Types of Reactions: : It can participate in substitution reactions (nucleophilic or electrophilic), oxidation, and reduction.

  • Common Reagents and Conditions

    • Substitution: Nucleophiles such as amines can replace the bromine under conditions like reflux in an aprotic solvent.

    • Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the pyrrolidine ring.

    • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

  • Major Products Formed

    • Substitution: Depending on the nucleophile, various substituted pyrrolidines can be formed.

    • Oxidation: The ring may open, forming carboxylates or other oxidized derivatives.

    • Reduction: Potentially leads to dehalogenation, forming a more saturated pyrrolidine derivative.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has applications in scientific research, especially in medicinal chemistry, due to its potential therapeutic uses. The stereochemistry of the compound, indicated by the (2S,4R) configuration, affects its biological activity and interactions.

Synthesis
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate can be synthesized using various methods documented in scientific literature and patents. One method involves reacting a brominated pyrrolidine derivative with tert-butyl and methylating agents in an organic solvent, such as tetrahydrofuran, under cooled conditions to ensure selectivity and maintain stereochemistry.

Chemical Reactions
This compound can participate in various chemical reactions, with their nature being dependent on conditions like temperature, solvent, and reactant concentrations. The mechanism of action depends on interactions with biological targets, though specific pathway and receptor interaction data may vary based on current research into its pharmacological properties.

Scientific Applications
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate has applications in drug development, biochemistry, and organic chemistry. It is a derivative of (2S, 4R)-4-hydroxyproline, where the hydroxyl group at the 4-position is protected as an acetyl ester.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets:

  • Molecular Targets and Pathways: : It may interact with enzymes, receptors, or nucleic acids, inhibiting or modifying their activity through binding or covalent modification. The steric hindrance from the tert-butyl and methyl groups can play a role in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent defines the compound’s chemical behavior. Key analogs include:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-O-tert-Butyl 2-O-Methyl (2S,4R)-4-Bromopyrrolidine-1,2-dicarboxylate Br C12H19BrNO4 322.19 Intermediate for nucleophilic substitution; used in antiviral drug synthesis.
1-O-tert-Butyl 2-O-Methyl (2S,4R)-4-Fluoropyrrolidine-1,2-dicarboxylate F C12H19FNO4 260.28 Fluorine’s electronegativity enhances metabolic stability; intermediate for PET imaging probes (e.g., 4-[18F]fluoro-L-proline) .
1-O-tert-Butyl 2-O-Methyl (2S,4R)-4-Trifluoromethylpyrrolidine-1,2-dicarboxylate CF3 C13H19F3NO4 310.29 Key intermediate in SARS-CoV-2 main protease inhibitors (e.g., I缤Zatrelvir); CF3 improves lipophilicity and target binding .
1-O-tert-Butyl 2-O-Methyl (2S,4R)-4-Cyanopyrrolidine-1,2-dicarboxylate CN C13H19N2O4 267.30 Cyano group enables click chemistry; used in peptide backbone modifications .
1-O-tert-Butyl 2-O-Methyl (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate OH C11H19NO5 245.27 Hydroxyl group serves as a handle for further derivatization (e.g., tosylation, phosphorylation) .

Stereochemical Considerations

All analogs share the (2S,4R) configuration unless modified. For example, (2R,4S)-4-(3-fluoropropyl) derivatives () exhibit distinct biological activities due to reversed stereochemistry, emphasizing the role of chirality in drug-target interactions .

Physicochemical and Functional Comparisons

  • Reactivity : Bromine’s leaving group ability surpasses fluorine or hydroxyl, making it ideal for SN2 reactions. Fluorinated analogs, however, resist oxidation and hydrolysis, enhancing pharmacokinetic stability .
  • Molecular Weight and Solubility : Brominated derivatives have higher molecular weights and lower solubility in polar solvents compared to fluoro or hydroxyl analogs.
  • Biological Activity: Trifluoromethyl and cyano groups improve membrane permeability and target affinity in antiviral and anticancer agents, whereas bromine facilitates late-stage functionalization in medicinal chemistry .

Biological Activity

The compound 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has attracted attention in medicinal chemistry for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in drug development and other scientific applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Structure

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate can be represented by the following molecular formula:

  • Molecular Formula: C₁₁H₁₈BrN O₄
  • Molecular Weight: 308.169 g/mol

Structural Characteristics

The compound features a bromine atom at the 4-position of the pyrrolidine ring, with tert-butyl and methyl groups at the 1 and 2 positions respectively. This specific stereochemistry (2S,4R) is significant for its biological interactions and pharmacological properties.

The biological activity of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is primarily attributed to its interactions with various biological targets. Research indicates that this compound may influence several biochemical pathways:

  • Receptor Interaction: Preliminary studies suggest potential interactions with neurotransmitter receptors, which could modulate synaptic transmission.
  • Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, though detailed mechanisms are still under investigation.

Pharmacological Applications

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate has been explored for various pharmacological applications:

  • Antidepressant Activity: Some studies have indicated that this compound may possess antidepressant-like effects in animal models.
  • Neuroprotective Effects: Its potential neuroprotective properties are being investigated in the context of neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a study conducted on rodents, administration of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggest that the compound may enhance serotonergic signaling pathways.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The study utilized cultured neuronal cells exposed to hydrogen peroxide, showing that treatment with the compound reduced cell death significantly compared to controls.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behaviors
NeuroprotectiveReduced oxidative stress-induced apoptosis
Enzyme InhibitionPotential inhibition of metabolic enzymesOngoing Research
PropertyValue
Molecular Weight308.169 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP1.87020

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